beta-Casein phosphopeptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-カゼインホスホペプチドは、牛乳タンパク質β-カゼインから誘導された生物活性ペプチドです。これは、カルシウムおよびその他のミネラルと結合する能力で知られており、さまざまな生物学的および産業的用途において貴重な化合物となっています。このペプチドは、カルシウムのバイオアベイラビリティを高め、歯のエナメル質の再石灰化を助けることで、歯の健康を促進する役割において特に注目されています .

準備方法

合成経路および反応条件

β-カゼインホスホペプチドは、通常、β-カゼインの酵素加水分解によって得られます。このプロセスには、トリプシンなどの特定の酵素の使用が含まれ、これによりβ-カゼインタンパク質が切断され、ホスホペプチド断片が放出されます。反応条件には、効率的な加水分解を確保するために、最適なpHおよび温度を維持することが含まれます。たとえば、トリプシン消化は、多くの場合、約8のpHおよび37°Cの温度で行われます .

工業生産方法

工業環境では、β-カゼインホスホペプチドは、大規模な酵素加水分解に続いて精製工程を使用して製造できます。一般的な方法の1つは、超臨界流体支援アトマイゼーションの使用であり、超臨界CO2をアトマイズ剤として使用して、インスタントホスホペプチド粉末を生成します。この方法は、ペプチドの溶解性と生物活性を高めます .

化学反応の分析

反応の種類

β-カゼインホスホペプチドは、次のようなさまざまな化学反応を起こします。

酸化: ペプチドは酸化され、システイン残基間にジスルフィド結合が形成される可能性があります。

還元: 還元反応はジスルフィド結合を切断し、ペプチドの構造と機能を変化させる可能性があります。

一般的な試薬および条件

これらの反応に使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤と、還元のためのジチオスレイトールなどの還元剤が含まれます。これらの反応の条件は、通常、特異性と効率を確保するために、制御されたpHと温度を伴います .

生成される主な製品

これらの反応から生成される主な製品には、構造的および機能的特性が変化した修飾ペプチドが含まれます。たとえば、酸化は架橋ペプチドの形成につながる可能性があり、還元は線状ペプチドをもたらす可能性があります .

科学研究への応用

β-カゼインホスホペプチドは、さまざまな科学研究に幅広く応用されています。

化学: これは、タンパク質とミネラルの相互作用、およびリン酸化がタンパク質の構造と機能に与える影響を研究するためのモデル化合物として使用されます.

生物学: ペプチドは、細胞シグナル伝達とカルシウム輸送における役割について研究されています。

科学的研究の応用

Beta-Casein phosphopeptide has a wide range of scientific research applications:

Biology: The peptide is studied for its role in cellular signaling and calcium transport.

Medicine: this compound is used in dental products to promote remineralization and prevent dental caries.

Industry: The peptide is used in functional foods and dietary supplements to enhance mineral bioavailability.

作用機序

β-カゼインホスホペプチドは、主にカルシウムやその他のミネラルと結合する能力を通じて効果を発揮します。ペプチドは、カルシウムイオンに対する親和性が高い複数のリン酸化セリン残基を含んでいます。この結合は、安定したカルシウムリン酸複合体の形成を促進し、これは体によって容易に吸収されます . さらに、ペプチドは、骨形成や免疫応答に関与するものを含め、さまざまな細胞シグナル伝達経路を調節することが示されています .

類似の化合物との比較

類似の化合物

α-カゼインホスホペプチド: α-カゼインから誘導された別のホスホペプチドであり、同様のカルシウム結合特性で知られています。

κ-カゼインホスホペプチド: κ-カゼインから誘導されたこのペプチドもミネラル結合能力を示しますが、β-カゼインホスホペプチドとは異なる構造的特性を持っています.

独自性

β-カゼインホスホペプチドは、特定の配列と高いリン酸化度によってユニークであり、これにより、優れたカルシウム結合および生物活性特性が得られます。カルシウムやその他のミネラルと安定な複合体を形成する能力により、ミネラルのバイオアベイラビリティを高め、歯の健康を促進する上で特に効果的です .

類似化合物との比較

Similar Compounds

Alpha-Casein phosphopeptide: Another phosphopeptide derived from alpha-casein, known for its similar calcium-binding properties.

Kappa-Casein phosphopeptide: Derived from kappa-casein, this peptide also exhibits mineral-binding capabilities but has different structural properties compared to beta-Casein phosphopeptide.

Uniqueness

This compound is unique due to its specific sequence and high degree of phosphorylation, which confer superior calcium-binding and bioactive properties. Its ability to form stable complexes with calcium and other minerals makes it particularly effective in enhancing mineral bioavailability and promoting dental health .

特性

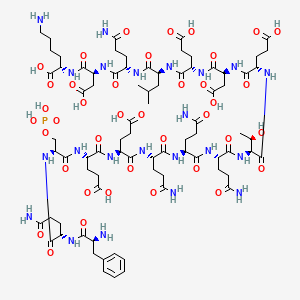

分子式 |

C81H125N22O39P |

|---|---|

分子量 |

2062.0 g/mol |

IUPAC名 |

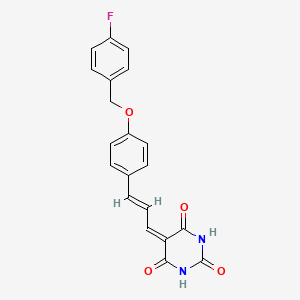

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)/t37-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,65+/m1/s1 |

InChIキー |

BECPQYXYKAMYBN-VKRFTZFASA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N)O |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)